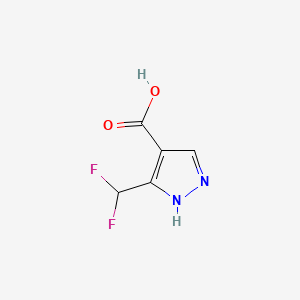

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-4(7)3-2(5(10)11)1-8-9-3/h1,4H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQNDARULCASRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894963 | |

| Record name | 1H-3-Difluoromethylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151734-02-0 | |

| Record name | 1H-3-Difluoromethylpyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151734-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151734020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-3-Difluoromethylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T77737K3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Characteristics of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 151734-02-0), a key building block in the synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides. Due to the scarcity of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and detailed data from its close structural analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is designed to equip researchers with the foundational knowledge required to identify, characterize, and utilize this compound in synthetic and analytical workflows.

Introduction and Molecular Structure

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in agrochemical research. Its molecular structure, featuring a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid, is fundamental to the efficacy of several commercial fungicides.[1] The compound has a molecular formula of C₅H₄F₂N₂O₂ and a molecular weight of 162.09 g/mol .[2][3]

The structural integrity and purity of this intermediate are paramount for the successful synthesis of active pharmaceutical ingredients. Therefore, a thorough understanding of its spectral signature is essential for quality control and reaction monitoring.

Caption: Molecular structure of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~13.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and will appear as a broad singlet, readily exchangeable with D₂O. Its chemical shift is influenced by hydrogen bonding and solvent. |

| ~12.5 | Broad Singlet | 1H | NH | The pyrazole N-H proton signal is expected to be broad due to quadrupole broadening and exchange. Its position can vary significantly with concentration and temperature. |

| ~8.2 | Singlet | 1H | C5-H | This proton is on a carbon adjacent to a nitrogen atom in the aromatic pyrazole ring, leading to a downfield shift. It is predicted to be a singlet as there are no adjacent protons. The value is extrapolated from the analog's shift of 8.33 ppm.[4] |

| ~7.2 | Triplet (t) | 1H | CH F₂ | The proton on the difluoromethyl group is split into a triplet by the two equivalent fluorine atoms (²JHF ≈ 54 Hz). This characteristic pattern is a key identifier for the -CHF₂ moiety. This is based on the analog's triplet at 7.19 ppm.[4][5] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the acidic COOH and NH protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 5 seconds to allow for full relaxation of all protons, especially the slowly relaxing quaternary carbons and the acidic protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The predicted chemical shifts are based on general principles of ¹³C NMR and data from derivatives of the N-methylated analog.[5] The key features will be the carbons of the pyrazole ring, the carboxylic acid carbonyl, and the distinctive triplet of the difluoromethyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale and Key Insights |

| ~164 | Singlet | C OOH | The carbonyl carbon of the carboxylic acid is expected in this typical downfield region. |

| ~147 | Triplet (t, ²JCF ≈ 26 Hz) | C 3-CHF₂ | This pyrazole carbon is directly bonded to the electron-withdrawing difluoromethyl group, causing a downfield shift. It appears as a triplet due to two-bond coupling with the fluorine atoms.[5] |

| ~138 | Singlet | C 5 | The C5 carbon of the pyrazole ring is expected in this region for substituted pyrazoles. |

| ~115 | Singlet | C 4 | This carbon is shielded relative to the other ring carbons and is bonded to the carboxylic acid group. |

| ~109 | Triplet (t, ¹JCF ≈ 238 Hz) | CH F₂ | The difluoromethyl carbon exhibits a large one-bond coupling constant with the two fluorine atoms, resulting in a characteristic, well-defined triplet. This is a definitive signal for the -CHF₂ group.[5] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Acquire the spectrum on a 101 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a pulse angle of 30 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) is recommended.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, the spectrum will be dominated by absorptions from the carboxylic acid and the C-F bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) | This very broad and characteristic band is due to the strong hydrogen bonding between carboxylic acid dimers.[6] |

| ~3100 | Medium | N-H stretch | The stretching vibration of the N-H bond in the pyrazole ring. |

| ~1700 | Strong | C=O stretch (Carboxylic acid) | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. Its position indicates conjugation with the pyrazole ring.[6] |

| 1300 - 1200 | Strong | C-O stretch | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| 1200 - 1000 | Strong | C-F stretch | Carbon-fluorine bonds give rise to strong absorption bands in this region. The presence of two C-F bonds will likely result in a complex, strong band. |

| ~950 | Medium, Broad | O-H bend (out-of-plane) | A broad band characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded carboxylic acid dimer.[6] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

-

Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, electrospray ionization (ESI) is a suitable technique.

-

Expected Molecular Ion: The calculated exact mass is 162.0241 g/mol .[2]

-

In positive ion mode (ESI+), the expected ion would be the protonated molecule [M+H]⁺ at m/z 163.0319.

-

In negative ion mode (ESI-), the expected ion would be the deprotonated molecule [M-H]⁻ at m/z 161.0165.

-

Predicted Fragmentation Pattern: The molecule is expected to fragment through characteristic losses, primarily from the carboxylic acid and difluoromethyl groups.

Caption: Predicted ESI+ mass fragmentation pathway.

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrument Setup:

-

Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC Method: Use a C18 reverse-phase column. A suitable mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

MS Method: Use an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

Data Acquisition: Perform a full scan experiment to identify the molecular ion. Subsequently, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 163.03 in positive mode) as the precursor and applying collision energy to induce fragmentation.

-

Data Analysis: Analyze the full scan data to confirm the mass of the molecular ion. Interpret the MS/MS spectrum to elucidate the fragmentation pattern and confirm the structure.

Conclusion

This guide provides a detailed, predictive overview of the key spectral data for 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. By leveraging data from closely related analogs and fundamental spectroscopic principles, we have established a reliable spectral profile for this important chemical intermediate. The characteristic triplet signals in both ¹H and ¹³C NMR for the CHF₂ group, combined with the distinctive features of the carboxylic acid in the IR spectrum and the confirmed molecular weight by MS, provide a robust, multi-faceted system for the unambiguous identification and quality assessment of this compound in a research or industrial setting.

References

-

PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]

-

ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

-

U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-. [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

CAS Common Chemistry. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

AERU. 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). [Link]

-

AERU. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410). [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) analysis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 151734-02-0). This fluorinated heterocyclic compound is a crucial building block in medicinal and agricultural chemistry, closely related to the core of several modern fungicides[1][2]. Its structural complexity, arising from annular tautomerism, exchangeable protons, and fluorine-carbon/proton couplings, necessitates a multi-faceted NMR approach. This document details the causality behind experimental choices, moving from fundamental 1D techniques (¹H, ¹³C, ¹⁹F) to advanced 2D correlation spectroscopy (HSQC, HMBC) for unambiguous structural elucidation. We present field-proven protocols and data interpretation strategies designed for researchers, scientists, and drug development professionals to overcome common analytical challenges.

Molecular Structure and Inherent Analytical Challenges

A successful NMR analysis begins with a thorough understanding of the molecule's structure and its dynamic behavior in solution.

-

Core Structure : The molecule consists of a pyrazole ring substituted at the C3 position with a difluoromethyl (-CHF₂) group and at the C4 position with a carboxylic acid (-COOH) group. The pyrazole nitrogen at position 1 bears a proton (N-H).

-

Annular Tautomerism : A primary challenge in the analysis of N-unsubstituted pyrazoles is annular tautomerism. The N-H proton can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the distinct environments of the C3 and C5 positions become averaged[3]. This can result in a single, often broadened, signal for C3 and C5 in the ¹³C NMR spectrum, complicating definitive assignment. The choice of solvent and temperature can significantly influence this exchange rate[3].

-

Exchangeable Protons (N-H and COOH) : The two acidic protons (N-H and COOH) are subject to chemical exchange with each other, residual water in the solvent, or protic solvents themselves. This leads to signal broadening, and in protic deuterated solvents like D₂O or CD₃OD, these signals can exchange completely and become undetectable in the ¹H NMR spectrum[3].

-

Fluorine Coupling : The two fluorine atoms of the difluoromethyl group introduce extensive spin-spin coupling. The CHF₂ proton will be split by the two fluorine atoms, the CHF₂ carbon will be split by them, and long-range couplings to other nearby nuclei (e.g., C3) will also be present. Harnessing these couplings is key to the assignment process.

Caption: Structure of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Foundational 1D NMR Analysis: ¹H, ¹⁹F, and ¹³C Spectra

The initial analytical workflow should involve the acquisition of three core 1D NMR spectra. The choice of a dry, aprotic deuterated solvent such as DMSO-d₆ or acetone-d₆ is critical to preserve the signals from the exchangeable N-H and COOH protons[3].

¹H NMR Spectrum

The proton spectrum provides the initial overview of the structure.

-

H5 Proton : A singlet is expected for the proton at the C5 position of the pyrazole ring. Its chemical shift will typically appear in the aromatic region (~7.5-8.5 ppm).

-

-CHF₂ Proton : This proton will exhibit a characteristic triplet multiplicity due to coupling with the two equivalent fluorine atoms (²JHF). The coupling constant is typically large, in the range of 50-60 Hz[4]. The chemical shift is expected around 6.5-7.5 ppm.

-

N-H and COOH Protons : These acidic protons will appear as broad singlets at lower field (typically >10 ppm in DMSO-d₆). Their positions can be concentration and temperature-dependent. A simple confirmation test is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these exchangeable protons will disappear.

¹⁹F NMR Spectrum

Given the presence of fluorine, the ¹⁹F NMR spectrum is exceptionally informative and should be acquired as a standard experiment.

-

-CHF₂ Fluorines : The two fluorine atoms are chemically equivalent and will produce a single resonance. This signal will be split into a doublet by the single proton (²JFH), with a coupling constant identical to that observed in the ¹H spectrum[5]. This provides a self-validating check of the H-F coupling. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a rapid and clean experiment[6][7].

¹³C NMR Spectrum

The carbon spectrum reveals the carbon backbone and the influence of fluorine coupling.

-

-CHF₂ Carbon : This carbon signal will be a prominent triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF), typically around 230-250 Hz[8].

-

C3 Carbon : The carbon directly attached to the -CHF₂ group will show a smaller two-bond coupling (²JCF), appearing as a triplet with a J-value around 25-30 Hz[8].

-

C4, C5, and COOH Carbons : These carbons will appear as singlets, although C4 may show a small three-bond coupling to the fluorines. As noted, the C3 and C5 signals may be broadened or averaged due to tautomerism[3].

Table 1: Predicted NMR Spectral Data

| Nucleus | Atom Position | Predicted Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constant (J) |

| ¹H | H5 | s (singlet) | 7.5 - 8.5 | - |

| -C HF₂ | t (triplet) | 6.5 - 7.5 | ²JHF ≈ 50-60 Hz | |

| NH | br s (broad singlet) | >12 (in DMSO-d₆) | - | |

| COOH | br s (broad singlet) | >13 (in DMSO-d₆) | - | |

| ¹⁹F | -CHF₂ | d (doublet) | -90 to -120 | ²JFH ≈ 50-60 Hz |

| ¹³C | C5 | s | 125 - 135 | May be averaged with C3 |

| C4 | s | 110 - 120 | ³JCF may be present | |

| C3 | t (triplet) | 145 - 155 | ²JCF ≈ 25-30 Hz | |

| C OOH | s | 160 - 170 | - | |

| -C HF₂ | t (triplet) | 105 - 115 | ¹JCF ≈ 230-250 Hz |

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational dataset, 2D correlation experiments are essential for irrefutable assignment, especially for distinguishing the C3, C4, and C5 positions.

HSQC: Connecting Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons.

-

Key Correlations : A cross-peak will confirm the connection between the H5 proton and the C5 carbon. Another will link the -CHF₂ proton to the -CHF₂ carbon. This is the most reliable way to identify the C5 signal in the ¹³C spectrum.

HMBC: Mapping the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this analysis, as it reveals correlations between protons and carbons over two or three bonds[3][9]. This allows for the assembly of the molecular framework.

-

Correlations from H5 : The proton at C5 will show a strong correlation to the quaternary C4. Crucially, it will also show a correlation to C3. This H5-C3 correlation is the definitive link needed to assign C3, even if its signal is broadened by tautomerism.

-

Correlations from the -CHF₂ Proton : The proton of the difluoromethyl group will show correlations to the C3 carbon it is attached to (a two-bond correlation) and the C4 carbon (a three-bond correlation). This provides a secondary confirmation of the C3 and C4 assignments.

Caption: Key HMBC correlations for structural assignment.

Field-Proven Experimental Protocols

Adherence to robust experimental protocols is paramount for acquiring high-quality, reproducible data.

Protocol 1: Standard Sample Preparation

-

Mass Measurement : Accurately weigh 5-10 mg of the compound for ¹H and ¹⁹F analysis, or 20-30 mg for ¹³C and 2D analysis[10].

-

Solvent Choice : Use 0.6-0.7 mL of a high-quality, dry deuterated aprotic solvent (e.g., DMSO-d₆, 99.96% D). Aprotic solvents are essential to observe the N-H proton and minimize tautomeric exchange effects[3].

-

Dissolution : Transfer the solvent to the vial containing the sample. Vortex or sonicate gently until the sample is fully dissolved. A homogenous solution is critical for good magnetic field shimming and sharp spectral lines[10].

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.

-

Confirmation (Optional) : For confirmation of exchangeable protons, acquire initial spectra, then remove the tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum.

Protocol 2: Low-Temperature NMR for Tautomer Analysis

-

Sample Preparation : Prepare a sample as described above, preferably in a solvent with a low freezing point (e.g., acetone-d₆ or THF-d₈).

-

Initial Spectrum : Acquire a standard ¹³C NMR spectrum at room temperature (298 K).

-

Cooling : Gradually lower the temperature of the NMR probe in 10-20 K increments.

-

Equilibration : Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum[3].

-

Data Acquisition : Record spectra at each temperature until the averaged signal for C3/C5 potentially resolves into two distinct signals, indicating that the tautomeric exchange has been slowed sufficiently.

Analytical Workflow

A logical and efficient workflow ensures all necessary data is collected for a complete analysis.

Caption: Recommended workflow for complete NMR analysis.

Conclusion

The comprehensive NMR analysis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a challenging yet achievable task that relies on a synergistic application of multinuclear (¹H, ¹³C, ¹⁹F) and multidimensional (HSQC, HMBC) techniques. The causality for this integrated approach lies in the need to systematically overcome the inherent structural complexities of annular tautomerism, proton exchange, and extensive fluorine coupling. By following the structured workflow and robust protocols detailed in this guide—from careful solvent selection to the strategic use of 2D correlation experiments—researchers can achieve unambiguous spectral assignment and complete structural verification. This level of analytical rigor is essential for advancing the use of this important fluorinated building block in research and development.

References

- Benchchem.

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. [Link]

-

ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... [Link]

-

PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF. [Link]

-

Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. [Link]

-

Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

Royal Society of Chemistry. 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

FLORE. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. [Link]

-

Arkivoc. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. [Link]

-

National Center for Biotechnology Information. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed Central. [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. rsc.org [rsc.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. biophysics.org [biophysics.org]

- 8. researchgate.net [researchgate.net]

- 9. flore.unifi.it [flore.unifi.it]

- 10. organomation.com [organomation.com]

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid and Its N-Methyl Analog

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its pivotal N-methyl analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. As a critical building block for a modern class of succinate dehydrogenase inhibitor (SDHI) fungicides, robust analytical methodologies for its characterization are paramount for researchers, process chemists, and drug development professionals.[1][2] This document delineates field-proven protocols for liquid chromatography-mass spectrometry (LC-MS), explains the causal logic behind experimental choices, and presents a detailed analysis of expected ionization behavior and fragmentation patterns. The methodologies described herein are designed as a self-validating system to ensure scientific integrity, from sample preparation to structural elucidation.

Introduction: The Analytical Imperative

Chemical Identity and Core Significance

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid and its N-methyl derivative are heterocyclic compounds of significant interest in the agrochemical industry.[3] The N-methyl variant, in particular, serves as the key precursor to a range of highly effective SDHI fungicides, including Bixafen, Fluxapyroxad, and Sedaxane.[1][4] Its molecular structure, featuring a pyrazole core, a carboxylic acid functional group, and a difluoromethyl moiety, presents unique analytical challenges and opportunities. Given that this acid can also be a metabolite of commercial fungicides, its accurate detection and characterization in various matrices are essential for both product development and environmental monitoring.[4] This guide will focus primarily on the N-methyl analog (MW: 176.12 g/mol ) due to its commercial relevance and the availability of public spectral data, while the principles remain directly applicable to the parent compound (MW: 162.09 g/mol ).[5][6]

The Role of Mass Spectrometry

In the lifecycle of pharmaceutical and agrochemical development, mass spectrometry (MS) is an indispensable tool.[7][8] For a molecule like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, MS provides definitive molecular weight confirmation, enables structural elucidation through fragmentation analysis, facilitates the identification of process-related impurities, and allows for sensitive quantification in complex matrices.[7] When coupled with liquid chromatography (LC-MS), it becomes a powerhouse for ensuring the identity, purity, and stability of the active compound and its intermediates.

Foundational Principles: Ionization and Molecular Behavior

Physicochemical Properties and Ionization Strategy

The molecular structure dictates the mass spectrometric strategy. The presence of two key functional groups governs its ionization:

-

Pyrazole Ring: The nitrogen atoms in the pyrazole ring are basic and readily accept a proton, making the molecule an excellent candidate for positive-mode electrospray ionization ([M+H]⁺).[9]

-

Carboxylic Acid: The acidic proton of the carboxyl group is easily lost, making the molecule highly suitable for negative-mode electrospray ionization ([M-H]⁻).

Electrospray Ionization (ESI) is the technique of choice. As a 'soft' ionization method, ESI imparts minimal energy to the analyte, ensuring that the molecular ion (or more accurately, a pseudomolecular ion like [M+H]⁺ or [M-H]⁻) is preserved with high intensity, which is critical for unambiguous molecular weight determination.[10][11] The unique properties of fluorinated compounds can also influence the ESI process, often enhancing their surface activity within the charged droplets and leading to strong ionization efficiency.[12]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the bedrock of trustworthy data. The following protocols are designed to be a validated starting point for analysis.

Sample Preparation Protocol

Causality: The goal is to dissolve the analyte in a solvent compatible with reverse-phase LC-MS and ensure complete solubilization for accurate quantification and consistent ionization. A typical starting concentration of 1-10 µg/mL is appropriate for modern instruments.

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid standard.

-

Dissolve in 1 mL of a suitable organic solvent such as methanol or acetonitrile. Vortex until fully dissolved.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is suspected.

Liquid Chromatography (LC) Method

Causality: Reverse-phase chromatography is selected to retain this polar molecule. A gradient elution is employed to ensure a sharp peak shape and efficient separation from potential impurities. The mobile phase modifier (formic acid or ammonium acetate) is chosen to promote optimal ionization in the corresponding MS mode.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 3.5 µm | Standard reverse-phase chemistry for retaining polar analytes.[6] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |

| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |

| Gradient | 5% B to 95% B over 5 min | Ensures elution and separation of compounds with varying polarity. |

Mass Spectrometry (MS) Parameters

Causality: The source parameters are optimized to achieve efficient desolvation and ionization without causing in-source fragmentation. The analyzer is set to perform a full scan to detect all ions, followed by data-dependent MS/MS to automatically fragment the most intense ions for structural confirmation.

| Parameter | Setting (Positive ESI) | Setting (Negative ESI) |

| Ionization Mode | ESI+ | ESI- |

| Capillary Voltage | 3.5 kV | -3.0 kV |

| Drying Gas Temp | 325 °C | 325 °C |

| Drying Gas Flow | 8 L/min | 8 L/min |

| Nebulizer Pressure | 40 psi | 40 psi |

| Scan Range (MS1) | m/z 50 - 500 | m/z 50 - 500 |

| Collision Energy | Ramped 10-40 eV | Ramped 10-40 eV |

Integrated Analytical Workflow Diagram

Decoding the Spectrum: Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification, HRMS is essential. It provides a mass measurement with high accuracy (typically <5 ppm), allowing for the confident determination of the elemental formula.

| Ion Species | Formula | Theoretical m/z |

| [M+H]⁺ | C₆H₇F₂N₂O₂⁺ | 177.0470 |

| [M+Na]⁺ | C₆H₆F₂N₂NaO₂⁺ | 199.0289 |

| [M-H]⁻ | C₆H₅F₂N₂O₂⁻ | 175.0321 |

Note: Data for the N-methyl analog.[6]

Proposed Fragmentation Pathway: Positive Ion Mode ([M+H]⁺)

In positive mode, fragmentation is initiated from the protonated molecule (m/z 177.0). The primary fragmentation routes involve neutral losses from the carboxylic acid and subsequent cleavages of the pyrazole ring structure.

-

m/z 177.0 → 159.0: A characteristic loss of water (18 Da) from the protonated carboxylic acid group.

-

m/z 159.0 → 131.0: Subsequent loss of carbon monoxide (28 Da) from the acylium ion intermediate.

-

m/z 177.0 → 132.0: Loss of the carboxyl radical (45 Da), a common fragmentation pathway for protonated carboxylic acids.[13]

Proposed Fragmentation Pathway: Negative Ion Mode ([M-H]⁻)

In negative mode, the deprotonated molecule (m/z 175.0) is the precursor. Fragmentation is dominated by the facile loss of carbon dioxide.

-

m/z 175.0 → 131.0: The most prominent fragmentation is the loss of carbon dioxide (44 Da) via decarboxylation, a highly favorable process for deprotonated carboxylic acids.[14] This often results in the base peak in the MS/MS spectrum.

-

m/z 175.0 → 155.0: A potential loss of hydrogen fluoride (20 Da) from the difluoromethyl group, a characteristic fragmentation for some fluorinated compounds.[15]

Summary of Key Ions

| Ion Mode | Precursor m/z | Key Fragment m/z | Proposed Loss |

| Positive | 177.0 | 159.0 | H₂O |

| 131.0 | H₂O, CO | ||

| 132.0 | •COOH | ||

| Negative | 175.0 | 131.0 | CO₂ |

| 155.0 | HF |

Application in Drug and Agrochemical Development

The true power of this detailed MS analysis lies in its practical application.

-

Impurity Profiling: During synthesis, related impurities may be formed (e.g., isomers, over-methylated species, or precursors). The fragmentation pathways established here act as a roadmap. An impurity sharing the same core but differing in a substituent will exhibit predictable mass shifts in its fragments, allowing for rapid structural assignment.

-

Metabolite Identification: When a parent fungicide is metabolized in an organism or in the environment, it may be converted back to this carboxylic acid intermediate.[4] By using the established LC method and the characteristic precursor ions and fragments as a "fingerprint," analysts can confidently screen for and identify this metabolite in complex biological samples like plasma, soil, or water.

Conclusion

The mass spectrometric analysis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its N-methyl analog is a robust and highly informative process. By leveraging the dual ionization potential of the molecule in both positive and negative ESI modes, a wealth of complementary structural data can be obtained. The predictable fragmentation patterns, centered on losses from the carboxylic acid and difluoromethyl groups, provide a reliable basis for structural confirmation. The integrated workflow presented in this guide—from methodical sample preparation to detailed spectral interpretation—constitutes a self-validating system that ensures data of the highest accuracy and integrity, empowering researchers in the rapid and confident development of novel chemical entities.

References

Click to expand

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

-

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2. PubChem. [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2. PubChem. [Link]

-

Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme Synform. [Link]

-

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. Chemsrc. [Link]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]

- Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. PubMed. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

Mass spectrometry in small molecule drug development. ResearchGate. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

-

Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

-

Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). National Institutes of Health. [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

- Method for preparing pyrazolecarboxylic acid and derivatives.

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

What Is Electrospray Ionization (ESI) In LC-MS?. YouTube. [Link]

-

Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Oregon Health & Science University. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme.de [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Prospective Crystal Structure of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a key structural motif found in a number of modern fungicides and serves as a vital building block in medicinal chemistry.[1][2][3] Its efficacy is intrinsically linked to its three-dimensional structure and intermolecular interactions, which dictate its physical properties and biological activity. While a definitive public crystal structure for the title compound (CAS 151734-02-0) is not available in open-access databases like the Cambridge Structural Database (CSD), this guide provides a comprehensive framework for its determination and analysis.[4][5][6][7] This document outlines a scientifically rigorous, hypothetical workflow from synthesis and crystallization to advanced structural elucidation via single-crystal X-ray diffraction and computational modeling. It serves as a predictive guide for researchers aiming to understand the solid-state properties of this important molecule.

Introduction: The Significance of the Target Molecule

Pyrazole carboxylic acids are a privileged scaffold in agrochemicals and pharmaceuticals. The introduction of a difluoromethyl (CF2H) group is a strategic choice in drug design, as it can act as a lipophilic hydrogen bond donor, enhance metabolic stability, and serve as a bioisostere for hydroxyl or thiol groups.[8][9][10][11][12] These properties can significantly improve a molecule's pharmacokinetic profile and target affinity.[8][11] The title compound is a crucial intermediate for several succinate dehydrogenase inhibitor (SDHI) fungicides, which are vital for controlling a broad spectrum of fungal diseases in crops.[1][2][3]

Understanding the crystal structure is paramount. It reveals the precise arrangement of atoms, bond lengths, and angles, and, most critically, the network of intermolecular interactions that govern the material's properties, such as solubility, stability, and crystal habit.[13][14][15][16] This guide provides the theoretical and practical foundation for elucidating this structure.

Synthesis and Crystallization

Proposed Synthetic Pathway

While various synthetic routes to N-methylated analogs are published, a plausible pathway to the N-unsubstituted title compound can be adapted from established pyrazole syntheses.[1][17][18][19][20] A common and effective method involves the cyclization of a suitably functionalized precursor.

The proposed workflow is as follows:

-

Claisen Condensation: Reaction of an ethyl difluoroacetate precursor.

-

Ring Closure: Condensation with a formyl equivalent followed by cyclization with hydrazine (H₂NNH₂).

-

Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.

This process is designed to produce the target compound with high purity, which is a prerequisite for successful crystallization.

Caption: Proposed synthetic workflow for 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is the most critical experimental step. Carboxylic acids are amenable to crystallization due to their strong hydrogen bonding capabilities.[21][22][23][24]

Methodology: Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures like ethanol/water). The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room temperature.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring in a clean vial.

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate impurities that could act as unwanted nucleation sites.

-

Slow Cooling and Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a stable temperature.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[13][14][16][25]

Experimental Workflow

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.[15]

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Data Processing and Structure Refinement

Specialized software is used to process the raw diffraction data and refine the structural model.[26][27][28][29][30]

-

Data Integration and Scaling: Programs like APEX (Bruker) or CrysAlisPro (Rigaku) are used to integrate the raw images and scale the reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms within programs like SHELXT.

-

Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL.

Hypothetical Crystallographic Data Table

The final output of a crystallographic experiment is a Crystallographic Information File (CIF). Below is a table of parameters that would be expected for the title compound, with plausible values based on similar small organic molecules.

| Parameter | Hypothetical Value / Description | Significance |

| Chemical Formula | C₅H₄F₂N₂O₂ | The elemental composition of the molecule. |

| Formula Weight | 162.09 g/mol | Molar mass of the compound.[31] |

| Crystal System | Monoclinic | One of the seven crystal systems describing lattice symmetry. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a, b, c (Å) | a ≈ 7-9, b ≈ 5-7, c ≈ 10-14 | Dimensions of the unit cell. |

| α, γ (°) | 90° | Angles of the unit cell for a monoclinic system. |

| β (°) | ≈ 95-115° | The non-90° angle in a monoclinic unit cell. |

| Volume (ų) | ≈ 600-900 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refined model. |

| wR₂ (all data) | < 0.15 | A weighted residual factor for all diffraction data. |

| Goodness-of-Fit | ≈ 1.0 | Should be close to 1 for a good refinement. |

Predicted Structural Features and Discussion

Based on the known chemistry of pyrazoles and carboxylic acids, we can predict the key structural features with high confidence.

The Carboxylic Acid Dimer Synthon

The most prominent and predictable intermolecular interaction is the formation of a robust hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is a highly stable and common motif.

-

Interaction: Two molecules are linked by a pair of O—H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.

-

Impact: This strong interaction is expected to be a primary driver of the crystal packing, leading to the formation of centrosymmetric dimers.

Pyrazole N—H Hydrogen Bonding

The pyrazole ring contains both a hydrogen bond donor (the N—H group) and an acceptor (the lone pair on the other nitrogen atom).[32] This allows for the formation of chains or other extended networks.

-

Interaction: The N—H of one pyrazole dimer can form a hydrogen bond with the acceptor nitrogen of an adjacent dimer (N—H···N).

-

Impact: This interaction will likely link the primary carboxylic acid dimers into tapes, sheets, or a 3D network, further stabilizing the crystal lattice.[33][34][35]

Caption: Predicted primary hydrogen bonding interactions in the crystal structure.

Role of the Difluoromethyl Group

The CF₂H group is not inert in crystal packing. While a weaker interaction, it can participate in C—H···O or C—H···F hydrogen bonds.[8] Its electrostatic potential and steric bulk will influence the overall packing efficiency and arrangement of molecules in the crystal.

Computational Analysis

To complement the experimental data, computational methods can provide deeper insights into the structure and energetics.[36][37][38][39]

Methodology: Density Functional Theory (DFT)

-

Geometry Optimization: A gas-phase geometry optimization of a single molecule would be performed (e.g., using B3LYP/6-311+G(d,p) level of theory) to determine the lowest energy conformation.

-

Dimer Energy Calculation: The binding energy of the predicted hydrogen-bonded carboxylic acid dimer can be calculated to quantify the strength of this key interaction.

-

Crystal Structure Prediction (CSP): Advanced CSP algorithms can be employed to generate a landscape of energetically plausible crystal structures.[40] The experimentally determined structure should correspond to one of the low-energy minima on this landscape.

Conclusion and Outlook

This guide presents a comprehensive, albeit prospective, analysis of the crystal structure of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. By detailing the synthesis, crystallization, data collection, and analytical methodologies, it provides a robust framework for its experimental determination. The predicted structural features, dominated by strong carboxylic acid and pyrazole hydrogen bonding, offer a clear hypothesis for the resulting supramolecular architecture. Elucidating this crystal structure is a critical step for drug development professionals and materials scientists, as it provides the fundamental knowledge required to control solid-state properties and optimize the formulation of agrochemical and pharmaceutical products based on this important molecular scaffold.

References

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available at: [Link]

-

Cambridge Structural Database. Wikipedia. Available at: [Link]

-

Cambridge Structural Database | Information Systems & Technology. MIT IS&T. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

-

Cambridge Structural Database | Ithaca College. Available at: [Link]

-

Single crystal X-ray diffraction analysis. Saint Petersburg State University. Available at: [Link]

-

Single crystal X-ray diffraction | Crystallography. Fiveable. Available at: [Link]

-

Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

Cambridge Structural Database | DCC. Digital Curation Centre. Available at: [Link]

-

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. PubChem. Available at: [Link]

-

Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform. 2018. Available at: [Link]

-

Crystallography Software. RCSB PDB. Available at: [Link]

-

Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. PubMed. Available at: [Link]

-

Computational studies of crystal structure and bonding. PubMed. Available at: [Link]

- Crystal structure prediction. Daygroup - Google Sites.

- Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. Google Patents.

-

Crystallographic software list. (IUCr). Available at: [Link]

-

Computational prediction of organic crystal structures and polymorphism. Philosophical Transactions of the Royal Society A. Available at: [Link]

-

X-Ray Data Analysis Software Packages. Materials Research Laboratory | Illinois. Available at: [Link]

-

Single Crystal X-ray Diffraction Software. Bruker. Available at: [Link]

-

Methods and applications of crystal structure prediction. Royal Society of Chemistry. Available at: [Link]

-

Computational prediction of organic crystal structures and polymorphism. ResearchGate. Available at: [Link]

-

Crystallographic software list. (IUCr). Available at: [Link]

-

Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. Available at: [Link]

-

METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. WIPO Patentscope. Available at: [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.

-

Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. Available at: [Link]

-

Pyrazole amino acids: Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. ResearchGate. Available at: [Link]

-

Recrystallization. Jack Westin. Available at: [Link]

- Purification of carboxylic acids by complexation with selective solvents. Google Patents.

-

Recrystallization and Crystallization. University of Wisconsin-Madison. Available at: [Link]

-

RECRYSTALLISATION. University of Calgary. Available at: [Link]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Available at: [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. Available at: [Link]

-

The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]

-

Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC - NIH. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

Understanding the Value Proposition of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid for Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Angewandte Chemie. Available at: [Link]

-

18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. NIH. Available at: [Link]

-

The Power of Fluorine: Difluoromethylation Strategies for Enhanced Chemical Properties. Ningbo Innopharmchem. Available at: [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. Cambridge Structural Database | Ithaca College [ithaca.edu]

- 6. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 7. Cambridge Structural Database | DCC [dcc.ac.uk]

- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. rigaku.com [rigaku.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. fiveable.me [fiveable.me]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. thieme.de [thieme.de]

- 18. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 20. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 21. Tips & Tricks [chem.rochester.edu]

- 22. jackwestin.com [jackwestin.com]

- 23. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]

- 24. scs.illinois.edu [scs.illinois.edu]

- 25. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 26. rcsb.org [rcsb.org]

- 27. iucr.org [iucr.org]

- 28. X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois [mrl.illinois.edu]

- 29. SC-XRD Software | Bruker [bruker.com]

- 30. iucr.org [iucr.org]

- 31. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. pubs.aip.org [pubs.aip.org]

- 33. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Daygroup - Crystal structure prediction [sites.google.com]

- 38. tandfonline.com [tandfonline.com]

- 39. researchgate.net [researchgate.net]

- 40. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Abstract

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a foundational chemical scaffold for a potent class of modern agricultural fungicides. While the acid itself is an intermediate, its amide derivatives, notably pyrazole-carboxamides like Fluxapyroxad (Xemium®), represent a significant advancement in crop protection.[1][2] This technical guide provides a comprehensive analysis of the core mechanism of action for this chemical class. The primary molecular target is Succinate Dehydrogenase (SDH), or Mitochondrial Complex II, a critical enzyme at the intersection of cellular respiration and energy production.[1][3][4] By inhibiting this enzyme, these fungicides disrupt the fungal pathogen's ability to generate ATP, leading to cessation of growth and eventual cell death.[5][6][7] This document details the structure and function of SDH, the specific inhibitory action of the fungicides, the downstream physiological consequences for the pathogen, and the molecular basis for resistance.

The Molecular Target: Succinate Dehydrogenase (Complex II)

The efficacy of fungicides derived from 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is rooted in their highly specific interaction with Succinate Dehydrogenase (SDH). SDH, also known as Complex II or succinate:quinone oxidoreductase, is a unique enzyme complex embedded in the inner mitochondrial membrane of eukaryotes.[8][9] It is the only enzyme that participates in both the Tricarboxylic Acid (TCA) cycle and the mitochondrial Electron Transport Chain (ETC), placing it at a critical nexus of cellular metabolism.[8][10][11][12]

Structure and Subunits

The SDH complex is a heterotetramer composed of four distinct protein subunits, each encoded by nuclear DNA.[12][13][14]

-

SDHA (Flavoprotein subunit): The largest subunit, containing a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor. This is the site where the oxidation of succinate to fumarate occurs.[9][13]

-

SDHB (Iron-Sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to the ubiquinone-binding site.[9]

-

SDHC and SDHD (Membrane Anchor subunits): These are integral transmembrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding pocket for ubiquinone (Coenzyme Q) and are involved in transferring electrons to it.[9][13][15]

Dual Role in Cellular Respiration

SDH's central role stems from its dual functions:

-

TCA Cycle: In the sixth step of the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The two electrons removed from succinate are transferred to the FAD cofactor, forming FADH2.[8][11]

-

Electron Transport Chain: The electrons from FADH2 are then passed sequentially through the three Fe-S clusters in SDHB to the ubiquinone-binding site. Here, ubiquinone is reduced to ubiquinol (QH2).[10][16] Ubiquinol then shuttles these electrons to Complex III, continuing the process of oxidative phosphorylation which ultimately drives ATP synthesis.[10]

This dual functionality makes SDH an ideal target for fungicidal action, as its inhibition simultaneously cripples both the TCA cycle and the electron transport chain.

Core Mechanism of Inhibition

Fungicides derived from 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[17][18] Their mode of action is the specific and potent blockage of the SDH enzyme's function.[3][4]

Binding at the Ubiquinone-Binding Site

SDHIs do not bind to the succinate oxidation site on the SDHA subunit. Instead, they target the ubiquinone-binding site (also known as the Q-site or Qp-site), which is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[10][19] The pyrazole-carboxamide molecule fits snugly into this pocket, preventing the natural substrate, ubiquinone, from binding. This is a form of competitive inhibition.[20] Molecular docking studies have shown that the carbonyl oxygen of the amide group can form hydrogen bonds with key amino acid residues like Tyrosine (Tyr) and Tryptophan (Trp) within the Q-site, stabilizing the interaction.[21][22]

Disruption of the Electron Transport Chain

By occupying the Q-site, the SDHI molecule physically obstructs the final step of electron transfer within Complex II. Electrons can still be passed from succinate to FAD and through the Fe-S clusters of SDHB, but their journey halts there. They cannot be transferred to ubiquinone.

This blockage has two immediate and critical consequences:

-

Halted Electron Flow: The reduction of ubiquinone to ubiquinol ceases, which starves Complex III of its substrate. This effectively breaks the electron transport chain.[10][20]

-

Cessation of ATP Production: The flow of electrons through the ETC is what generates the proton motive force required by ATP synthase to produce ATP. By breaking the chain, SDHIs rapidly deplete the fungal cell's primary energy currency.[4][5][7]

The result is a rapid starvation of the fungal cells for energy, leading to the inhibition of vital life processes and ultimately, cell death.[6][7]

Physiological and Developmental Consequences in Fungi

The disruption of cellular respiration has profound effects on fungal physiology and development. SDHIs like Fluxapyroxad demonstrate broad-spectrum activity by inhibiting key life-sustaining processes in a wide range of fungal pathogens.[3][17] The primary observable effects include:

-

Inhibition of Spore Germination: The energy-intensive process of a fungal spore breaking dormancy and germinating is halted.[3][18]

-

Arrest of Germ Tube Growth: For spores that do germinate, the subsequent growth of the germ tube, which is necessary for host penetration, is prevented.[17][18]

-

Cessation of Mycelial Growth: The vegetative growth of the fungus within the host tissue is stopped, preventing the spread of infection.[17][18]

These combined effects provide both preventative and curative action against fungal diseases.[6]

| Fungal Process Inhibited | Consequence for Pathogen | Agricultural Benefit |

| Spore Germination | Prevents initiation of infection | Preventative Control |

| Germ Tube Elongation | Blocks host tissue penetration | Preventative/Curative Control |

| Appresoria Formation | Halts formation of infection structures | Preventative/Curative Control |

| Mycelial Growth | Stops colonization and lesion expansion | Curative Control |

Molecular Basis of Resistance

The consistent use of single-site fungicides like SDHIs can lead to the selection of resistant fungal genotypes. Resistance to this class of fungicides primarily arises from point mutations in the nuclear genes encoding the SDH subunits, specifically those that form the Q-site.[23]

Mutations in the SdhB, SdhC, and SdhD genes can result in amino acid substitutions that alter the conformation of the binding pocket.[19][23] These changes can reduce the binding affinity of the SDHI fungicide, rendering it less effective, while still allowing the smaller, natural ubiquinone substrate to bind and function, albeit sometimes with a fitness cost to the pathogen.

Different mutations confer varying levels of resistance to different SDHI compounds, a phenomenon known as differential cross-resistance.[23][24] For example, the frequently observed H272R/Y mutation in the SdhB subunit of Botrytis cinerea is known to confer high levels of resistance.[24][25] Continuous monitoring for these mutations is crucial for effective resistance management strategies.[25]

Experimental Validation Protocols

The mechanism of action of novel 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives can be validated through standardized laboratory assays.

Protocol: In Vitro SDH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the SDH enzyme isolated from a target organism.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SDH.

Materials:

-

Mitochondrial fraction isolated from the target fungus.

-

Test compound (e.g., a novel pyrazole-carboxamide) dissolved in DMSO.

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2).

-

Succinate solution.

-

DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.

-

Phenazine methosulfate (PMS).

-

96-well microplate and spectrophotometer.

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents in the assay buffer.

-

Serial Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer.

-

Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of the mitochondrial fraction, 10 µL of DCPIP solution, and 10 µL of the test compound dilution to each well. Include a positive control (known SDHI) and a negative control (DMSO).

-

Initiate Reaction: Start the reaction by adding 20 µL of succinate solution to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the decrease in absorbance at 600 nm over time. The reduction of DCPIP by SDH causes a loss of blue color.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Mycelial Growth Inhibition Assay

This assay determines the efficacy of a compound in preventing the growth of a whole fungal organism.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound on fungal mycelial growth.

Materials:

-

Pure culture of the target fungus on agar.

-

Potato Dextrose Agar (PDA) or other suitable growth medium.

-

Test compound dissolved in DMSO.

-

Sterile petri dishes (90 mm).

-

Sterile cork borer (5 mm diameter).

Procedure:

-

Prepare Media: Autoclave the PDA medium. As it cools to ~50-55°C, add the test compound to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Add an equivalent amount of DMSO to the control plates.

-

Pour Plates: Pour the amended PDA into the sterile petri dishes and allow them to solidify.

-

Inoculation: Using the sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture.

-

Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared plate.

-

Growth Measurement: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 22°C) for several days, until the mycelium in the control plate has grown significantly.

-

Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average. Calculate the percentage of growth inhibition relative to the control. Plot the inhibition percentage against the log of the compound concentration to determine the EC50 value.

Conclusion